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AVENA SATIVA (OAT) KERNEL FLOUR - 134134-86-4

AVENA SATIVA (OAT) KERNEL FLOUR

Catalog Number: EVT-1520782
CAS Number: 134134-86-4
Molecular Formula: C6H10O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Avena sativa is classified under the family Poaceae and is native to Europe and Asia, although it is now grown worldwide. The flour is produced by milling high-quality oats that have been dehulled and cleaned under sanitary conditions to ensure safety and quality .

Classification

The classification of Avena sativa is as follows:

  • Kingdom: Plantae
  • Clade: Tracheophytes
  • Clade: Angiosperms
  • Clade: Monocots
  • Order: Poales
  • Family: Poaceae
  • Genus: Avena
  • Species: Avena sativa L. .
Synthesis Analysis

Methods of Synthesis

The production of Avena sativa (oat) kernel flour involves several steps:

  1. Selection of Raw Material: High-quality oats are selected based on established grading standards.
  2. Dehulling: The outer hulls are removed to obtain the inner kernel.
  3. Milling: The dehulled oats are finely ground to produce flour under controlled conditions to prevent contamination .
  4. Quality Control: The flour undergoes testing for purity and safety before packaging.

Technical Details

The milling process typically involves the use of roller mills that crush the oats into a fine powder. Good manufacturing practices are followed to ensure that the flour meets food safety regulations and retains its nutritional properties .

Molecular Structure Analysis

Structure

Avena sativa (oat) kernel flour primarily consists of carbohydrates, proteins, and fats. The molecular structure includes:

  • Polysaccharides: Such as β-glucans, which are important for their soluble fiber content.
  • Proteins: Including globulins, which serve as the main storage proteins in oats.
  • Lipids: Oats contain unsaturated fats, contributing to their health benefits .

Data

The nutritional composition per 100 grams of oat flour typically includes:

  • Protein: 12-16%
  • Fat: 6-10%
  • Carbohydrates: 60-70%
  • Dietary Fiber: 10% .
Chemical Reactions Analysis

Reactions

Avena sativa (oat) kernel flour can undergo various chemical reactions during processing and application:

  1. Hydrolysis: Enzymatic hydrolysis can break down starches into simpler sugars, enhancing digestibility.
  2. Maillard Reaction: During cooking or baking, amino acids react with reducing sugars, leading to flavor development and browning .

Technical Details

The Maillard reaction is significant in food applications as it contributes to flavor complexity and color changes during heating processes.

Mechanism of Action

Process

In cosmetic applications, Avena sativa (oat) kernel flour acts as a skin protectant by forming a barrier on the skin surface. This barrier helps retain moisture and provides relief from irritation by soothing inflamed skin areas .

Data

Clinical studies have shown that products containing colloidal oatmeal can significantly reduce itching and irritation associated with conditions like eczema and dermatitis .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Level: Typically ranges from 6 to 7.
  • Moisture Content: Generally around 8% to ensure shelf stability.
  • Nutritional Components:
    • β-glucans: Soluble fibers that contribute to heart health.
    • Essential amino acids: Important for protein synthesis .
Applications

Scientific Uses

Avena sativa (oat) kernel flour has various applications across different fields:

  1. Food Industry: Used as a nutritional ingredient in baked goods, cereals, and snacks due to its high fiber content.
  2. Cosmetics: Incorporated into skincare products for its soothing properties; often used in formulations targeting dry or sensitive skin .
  3. Pharmaceuticals: Explored for potential health benefits related to cholesterol reduction and cardiovascular health due to its soluble fiber content .

Properties

CAS Number

134134-86-4

Product Name

AVENA SATIVA (OAT) KERNEL FLOUR

Molecular Formula

C6H10O4

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